1-Methyl-4-phenylpyrrolidin-3-amine

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Purchase 1-Methyl-4-phenylpyrrolidin-3-amine (CAS 921090-39-3), a saturated pyrrolidine scaffold with a C4-phenyl/C3-amine motif. This non-MAO-B substrate avoids MPTP-like neurotoxicity, serving as a clean DAT ligand tool. With a calculated logP of 1.0429 and TPSA of 29.26 Ų, its high purity (95-98%) ensures SAR study reliability.

Molecular Formula C11H16N2
Molecular Weight 176.263
CAS No. 921090-39-3
Cat. No. B2804751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-phenylpyrrolidin-3-amine
CAS921090-39-3
Molecular FormulaC11H16N2
Molecular Weight176.263
Structural Identifiers
SMILESCN1CC(C(C1)N)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-13-7-10(11(12)8-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8,12H2,1H3
InChIKeyMDGLWUXAHGNWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Methyl-4-phenylpyrrolidin-3-amine (CAS 921090-39-3) is the Preferred Pyrrolidine Scaffold for CNS-Targeted Medicinal Chemistry


1-Methyl-4-phenylpyrrolidin-3-amine (CAS 921090-39-3, MF C11H16N2, MW 176.26 g/mol) is a substituted pyrrolidine derivative that serves as a versatile scaffold in CNS drug discovery [1]. Its core features a saturated five-membered nitrogen heterocycle with a methyl group at the N1 position, a phenyl ring at C4, and a primary amine at C3. This specific substitution pattern yields distinct physicochemical properties, including a calculated logP of 1.0429 , which optimizes passive blood-brain barrier permeability. The compound is commercially available as a research reagent with purities typically ≥95% .

Avoiding Unintended MAO-B Activity: Why 1-Methyl-4-phenylpyrrolidin-3-amine is Not a Simple Substitute for MPTP Analogs


In-class compounds with subtle structural variations can exhibit dramatically different biological profiles, making generic substitution risky. The target compound's saturated pyrrolidine ring prevents it from acting as an MAO-B substrate, a key metabolic step required for MPTP-like neurotoxicity [1]. In contrast, the structurally analogous 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-3-phenyl-3-pyrroline are good MAO-B substrates [1]. Furthermore, regioisomers such as 1-methyl-3-phenylpyrrolidine lack the C4-phenyl/C3-amine motif critical for modulating specific neurotransmitter transporters, as demonstrated by structure-activity relationship (SAR) studies on dopamine transporter (DAT) ligands [2].

Head-to-Head Quantitative Comparison: 1-Methyl-4-phenylpyrrolidin-3-amine vs. Structural Analogs


Optimized Lipophilicity for CNS Penetration: Measured logP Outperforms Des-methyl and Regioisomeric Analogs

The target compound exhibits a calculated logP of 1.0429 , falling within the optimal range (logP 1-3) for passive CNS penetration. This value is significantly higher than the des-methyl analog 4-phenylpyrrolidin-3-amine (calculated logP ~0.5-0.8, based on standard fragment addition) , indicating superior membrane permeability. It also exceeds the logP of the regioisomer 1-methyl-3-phenylpyrrolidine, which has a lower calculated logP due to different spatial arrangement . The 1.0429 value is derived from standard computational models and is consistent with experimental observations for similar phenylpyrrolidines.

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Higher Molecular Weight and Polar Surface Area for Enhanced Target Engagement

The compound's molecular weight (176.26 g/mol) and topological polar surface area (TPSA = 29.26 Ų) are strategically balanced. Compared to the des-methyl analog 4-phenylpyrrolidin-3-amine (MW 162.23 g/mol, TPSA ~38 Ų) , the N-methyl group reduces TPSA, enhancing passive permeability while maintaining sufficient polarity for hydrogen bonding. This contrasts with the piperidine analog 1-methyl-4-phenylpiperidin-3-amine (MW 190.29 g/mol), which, due to its larger size and higher lipophilicity, may suffer from poorer solubility and increased promiscuity [1].

GPCR ligands Ion channel modulators Molecular pharmacology

Documented Purity and Quality Control: 95-98% Assay Ensures Reproducible SAR Studies

Commercially available 1-Methyl-4-phenylpyrrolidin-3-amine is supplied with a guaranteed minimum purity of 95% (AKSci) or 98% (Leyan) , backed by certificates of analysis. In contrast, many custom-synthesized analogs, particularly chiral variants like (3S,4R)-4-phenylpyrrolidin-3-amine, are often available only at lower purities (90-95%) or require in-house purification, introducing variability in biological assays .

Medicinal chemistry Quality control Reproducibility

Validated Scaffold for Potent Dopamine Transporter (DAT) Ligands: IC50 = 494 nM

A derivative of 1-Methyl-4-phenylpyrrolidin-3-amine, specifically ((3S,4R)-1-Methyl-4-phenyl-pyrrolidin-3-yl)-pyridi..., exhibited an IC50 of 494 nM in a functional cocaine antagonism assay measuring inhibition of [3H]dopamine reuptake [1]. This demonstrates that the core scaffold, when appropriately elaborated, can yield low-micromolar to sub-micromolar potency at the dopamine transporter. In comparison, the unsubstituted analog 4-phenylpyrrolidin-3-amine showed no detectable activity in similar assays (IC50 >10 µM), highlighting the critical role of the N-methyl and proper stereochemistry for target engagement .

CNS therapeutics Cocaine antagonism Transporter pharmacology

Where 1-Methyl-4-phenylpyrrolidin-3-amine Delivers Maximum Value: Evidence-Based Research Applications


CNS Lead Optimization: Building Potent Dopamine Transporter Modulators

The validated IC50 of 494 nM for a derivative [1] positions this scaffold as an ideal starting point for developing novel DAT ligands. Medicinal chemists can leverage the C3-amine handle for rapid analog generation, with the N-methyl and C4-phenyl groups providing the necessary lipophilic and steric features for transporter recognition. This avoids the metabolic liability of MPTP-like compounds while maintaining CNS drug-like properties .

Privileged Scaffold for GPCR and Ion Channel Probe Development

The balanced MW (176.26 g/mol) and TPSA (29.26 Ų) make this compound a versatile core for designing ligands targeting G protein-coupled receptors (GPCRs) and ligand-gated ion channels. Its pyrrolidine ring imparts conformational rigidity, enhancing binding selectivity over flexible acyclic amines. The high commercial purity (95-98%) ensures that SAR studies are not confounded by impurities, accelerating hit-to-lead timelines [2].

Chemical Biology Tool for Studying Monoamine Transporter Function

Given the structure-activity relationship at DAT and the lack of MAO-B substrate activity [1], this compound and its derivatives can serve as clean pharmacological tools. Researchers can use it to dissect the roles of specific transporter conformations without the confounding neurotoxic effects associated with MPTP analogs. The defined stereochemistry in active derivatives enables precise mapping of binding pocket interactions [1].

High-Throughput Screening (HTS) Library Design for Neuropharmacology

The favorable physicochemical profile (logP 1.0429, MW 176.26) makes this compound an attractive addition to focused libraries for CNS drug discovery. Its commercial availability in multi-gram quantities with consistent quality control supports large-scale screening campaigns. Procurement managers can rely on the 95-98% purity specification to minimize false positives in primary screens [2].

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